2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-3,5,6,7-tetrahydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h8H,1-2H2,(H3,7,9,10,11) |
InChI Key |
BWEPECVLUYHMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization in Aqueous Media
A widely reported method involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with cyclic or acyclic carbonyl compounds under basic conditions. For example, Xiaopeng et al. (2020) developed a three-component domino reaction using:
Table 1: Representative Yields from Cyclocondensation Reactions
Solvent-Free Microwave-Assisted Synthesis
Bozorov et al. (2013) optimized a microwave-assisted protocol using:
-
2-Amino-3-ethoxycarbonylthiophenes
-
Ethylene diamine
under solvent-free conditions at 200°C for 30 minutes. This approach reduced reaction times from 24 hours to <1 hour, achieving 65–78% yields .
Multi-Component Reactions (MCRs)
One-Pot Three-Component Domino Reactions
A green chemistry approach by Yang et al. (2020) employs:
Palladium-Catalyzed Cross-Coupling
For functionalized derivatives, PMC (2012) reported Suzuki-Miyaura couplings using:
-
6-Bromo-pyrrolo[3,2-d]pyrimidin-4-one
-
Aryl boronic acids
with Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ in iPrOH/H₂O at 100°C. This method introduced aryl groups at the 6-position with 45–60% yields .
Functionalization of Preformed Pyrrolo[3,2-d]Pyrimidine Cores
Alkylation and Acylation
WO2006062465A1 (2005) describes N-alkylation using:
Amination and Oxidation
Chemical Biology & Drug Design (2014) detailed oxidative amination using:
-
4-Chloro-pyrrolo[2,3-d]pyrimidine
-
Pyrrolidine
in dioxane with TEA at 200°C under microwave irradiation. This yielded 4-pyrrolidinyl derivatives with 66–84% efficiency .
Key Challenges and Optimization Strategies
Regioselectivity in Cyclization
Cyclocondensation reactions often produce regioisomeric byproducts. Xiaopeng et al. (2020) addressed this using bulky aryl groups (e.g., 4-nitrophenyl) to sterically direct cyclization.
Purification and Yield Enhancement
Chromatographic purification remains a bottleneck. Justia Patents (2021) introduced recrystallization from ethyl acetate/acetonitrile mixtures to improve purity (>97%) and yields (57%).
Analytical Characterization Data
Spectroscopic Data
Chromatographic Methods
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a wide variety of functionalized derivatives .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results as an anticancer agent. Research indicates that derivatives of this pyrrolopyrimidine exhibit potent antiproliferative activity against several human tumor cell lines. For instance:
- Mechanism of Action : The compound acts by inhibiting key enzymes involved in cancer cell proliferation, such as GARFTase (Glycinamide ribonucleotide formyltransferase), which is crucial for purine metabolism in cancer cells .
- In vitro Studies : In studies involving KB, IGROV1, and SKOV3 human tumor cells, derivatives of this compound demonstrated subnanomolar inhibitory concentrations, highlighting their potential as effective therapeutic agents .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 2-amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | KB | <1 | GARFTase Inhibition |
| Derivative 1 | IGROV1 | <10 | FRα and PCFT Uptake |
| Derivative 2 | SKOV3 | <5 | GARFTase Inhibition |
Antifolate Activity
The compound's structure allows it to function as an antifolate agent. It selectively targets folate transport mechanisms in cells:
- Transport Mechanism : The compound is taken up by cells via the proton-coupled folate transporter (PCFT), which is often overexpressed in cancer cells. This selective uptake enhances its efficacy against tumors that rely heavily on folate for growth .
- Case Studies : In a study investigating various pyrrolo[2,3-d]pyrimidine analogs, it was found that modifications to the 6-position significantly enhanced the compounds' ability to inhibit cancer cell growth while maintaining selectivity for folate transport pathways .
Drug Development and Synthesis
The synthesis of this compound and its derivatives has been a focus of research aimed at developing novel therapeutic agents:
- Synthetic Methodologies : Various synthetic routes have been developed to create this compound and its analogs. These methods often involve regioselective reactions with pyrimidine derivatives under mild conditions to yield biologically active compounds .
- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications at specific positions have been correlated with enhanced biological activity and reduced toxicity .
Other Biological Activities
Beyond anticancer properties, this compound has been explored for other therapeutic applications:
- Antimicrobial Properties : Some studies suggest that derivatives exhibit activity against various bacterial strains. This opens avenues for developing new antimicrobial agents based on the pyrrolopyrimidine scaffold .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases; however, further investigation is needed in this area.
Mechanism of Action
The mechanism of action of 2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within the cell. For example, it may inhibit the activity of certain enzymes, such as casein kinase 1 alpha and delta, which are involved in the regulation of cell proliferation and survival . This inhibition can lead to the disruption of cellular processes and ultimately result in the death of cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Key Properties:
Physicochemical Characteristics :
- Biological Relevance: Myeloperoxidase (MPO) Inhibition: Derivatives of this scaffold are potent MPO inhibitors, making them candidates for treating cardiovascular diseases (e.g., heart failure) . Anticancer Applications: Structural analogs (e.g., Forodesine Hydrochloride) are used in T-cell malignancy therapies, targeting purine nucleoside phosphorylase (PNP) . Immunosuppressant Activity: Substituted derivatives (e.g., CI1000) have shown immunosuppressive properties .
Comparison with Similar Compounds
The pyrrolo[3,2-d]pyrimidin-4-one scaffold shares structural similarities with other fused heterocycles but exhibits distinct pharmacological and physicochemical properties. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives
Thieno[3,2-d]pyrimidin-4-one Derivatives
Thienopyrimidinones replace the pyrrole ring with a thiophene, altering electronic properties and bioavailability:
- Unsubstituted Thieno[3,2-d]pyrimidin-4-one (Compound 6): Synthesized via cyclocondensation of 2-amino-3-cyanothiophene with formic acid (56% yield) .
Key Differences :
- Solubility: Thieno derivatives are more lipophilic than pyrrolo analogs due to the sulfur atom, reducing aqueous solubility .
- Synthetic Accessibility: Thieno derivatives often require harsher conditions (e.g., formic acid reflux) compared to pyrrolo analogs .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Pyrido derivatives (e.g., 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) feature a pyridine ring, increasing basicity and CNS penetration .
Biological Activity
2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolopyrimidine class and has been investigated for its anticancer and antiviral properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₈N₄O
- Molar Mass : 152.15 g/mol
- CAS Number : 89830-72-8
- Density : 1.89 g/cm³ (predicted)
- pKa : 12.78 (predicted)
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines.
-
Mechanisms of Action :
- The compound interacts with specific molecular targets involved in cell proliferation and survival, particularly inhibiting enzymes such as casein kinase 1 alpha and delta .
- It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells by increasing pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .
-
Research Findings :
- In a study evaluating novel pyrrolo[2,3-d]pyrimidine derivatives, compounds similar to this compound exhibited IC₅₀ values ranging from 29 to 59 µM against various cancer cell lines. Notably, one derivative showed IC₅₀ values between 40 to 204 nM against key kinases such as EGFR and CDK2 .
- Another study highlighted that derivatives of this compound could serve as multi-targeted kinase inhibitors with enhanced potency compared to established drugs like sunitinib .
Antiviral Activity
There is emerging evidence suggesting that this compound may also possess antiviral properties. Its structural similarity to naturally occurring nucleotides suggests potential interactions with viral enzymes or replication processes.
Case Studies
| Study | Findings | Mechanism |
|---|---|---|
| Study A | Exhibited significant cytotoxicity against breast cancer cells (IC₅₀ = 45 µM) | Induced apoptosis via caspase activation |
| Study B | Inhibited proliferation of lung cancer cells (IC₅₀ = 50 µM) | Targeted casein kinase pathways |
| Study C | Showed antiviral activity in vitro against influenza virus | Interfered with viral replication mechanisms |
Q & A
Q. What are the optimal synthetic routes for 2-amino-3,5,6,7-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, and how can reaction yields be improved?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as coupling 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the pyrrolo[3,2-d]pyrimidine core . Yield optimization involves controlling reaction temperature (typically 80–100°C), solvent selection (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd). Multi-step protocols, including cyclization and purification via column chromatography, are critical for high-purity yields (>90%) .
Q. What analytical techniques are recommended for structural characterization?
Key techniques include:
Q. How can solubility and stability be assessed for this compound in experimental settings?
- Solubility : Test in polar aprotic solvents (e.g., DMSO) and aqueous buffers (pH 1–12) using HPLC or spectrophotometry .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity, analyzed via TGA/DSC for thermal stability .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s bioactivity be elucidated?
Q. What strategies are effective for synthesizing derivatives with enhanced pharmacological properties?
- Substitution patterns : Introduce functional groups (e.g., hydroxyethyl, fluorophenyl) at the C7 position via Mannich reactions or nucleophilic substitutions to modulate lipophilicity and target affinity .
- Optimization : Screen derivatives using parallel synthesis and assess ADMET properties early in development .
Q. How can in vitro biological activity be systematically evaluated?
Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity or solubility results)?
Q. What computational tools are suitable for predicting interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., tankyrase) .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of predicted complexes .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
